

An In-depth Technical Guide to the Thermodynamic Properties of Heptyl Formate

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Compound of Interest

Compound Name: Heptyl formate

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core thermodynamic properties of **heptyl formate**. The information is curated for professionals in research, scientific, and drug development fields, presenting quantitative data in accessible formats, detailing experimental methodologies, and illustrating a logical workflow for thermodynamic characterization.

Core Thermodynamic Properties of Heptyl Formate

Heptyl formate (C₈H₁₆O₂) is a carboxylic acid ester recognized for its fruity, floral odor.^[1] Beyond its applications in the fragrance and food industries, a thorough understanding of its thermodynamic properties is essential for its use as a solvent, in chemical synthesis, and for safety assessments.

The following tables summarize key thermodynamic and physical properties of **heptyl formate** compiled from various reputable sources.

Table 1: Basic Physical Properties of **Heptyl Formate**

Property	Value	Source(s)
Molecular Weight	144.21 g/mol	[1] [2]
Boiling Point	177.0 to 178.1 °C	[1] [2] [3]
Melting Point	-46.4 °C	[1]
Density	0.882 g/mL at 25 °C	[3]
Specific Gravity	0.88200 at 25.00 °C	[4]
Refractive Index	n _{20/D} 1.413	[1] [3] [5]
Flash Point	140.00 °F (60.00 °C)	[1] [4]
Water Solubility	Insoluble	[1]

Table 2: Vapor Pressure of **Heptyl Formate**

Temperature (°C)	Pressure (mmHg)	Source(s)
25.00	1.00	[1] [4] [5]

Table 3: Critically Evaluated Thermophysical Properties from NIST/TRC Web Thermo Tables

Property	Temperature/Conditions	Value
Enthalpy of Vaporization	Function of Temperature	Data available over 255 K to 696 K
Heat Capacity at Saturation Pressure (Liquid)	Function of Temperature	Data available over 250 K to 680 K
Heat Capacity at Constant Pressure (Ideal Gas)	Function of Temperature	Data available over 200 K to 1000 K
Enthalpy of Formation (Liquid)	Standard Conditions	Critically evaluated data available
Enthalpy of Formation (Gas)	Standard Conditions	Critically evaluated data available
Entropy (Liquid in equilibrium with Gas)	Function of Temperature	Data available over 250 K to 680 K
Entropy (Ideal Gas)	Function of Temperature and Pressure	Data available over 200 K to 1000 K
Viscosity (Liquid in equilibrium with Gas)	Function of Temperature	Data available over 287.992 K to 690 K
Thermal Conductivity (Liquid in equilibrium with Gas)	Function of Temperature	Data available over 200 K to 620 K
Source: NIST/TRC Web Thermo Tables[6]		

Experimental Protocols for Thermodynamic Property Determination

While specific experimental protocols for **heptyl formate** are not readily available in the public domain, the following are detailed, generalized methodologies for determining the key thermodynamic properties of liquid esters.

An ebulliometer is a high-precision instrument for measuring the boiling point of liquids.[2][4]

- Principle: The apparatus heats a liquid to create a vapor-liquid equilibrium. A highly sensitive thermometer measures the temperature of this equilibrium, which corresponds to the boiling point at a given pressure.[5]
- Apparatus: A Świątosławski ebulliometer consists of a boiler, Cottrell pumps, a thermowell for the temperature sensor, and a condenser.[4]
- Procedure:
 - The ebulliometer is filled with a sufficient amount of **heptyl formate** to ensure the heating element is submerged.[5]
 - A condenser is activated to cool and recirculate the vapor.[5]
 - The liquid is heated, and the Cottrell pumps ensure that the vapor and boiling liquid are in equilibrium and are in contact with the temperature sensor.
 - The system is allowed to equilibrate, and the stable temperature reading is recorded as the boiling point. The corresponding pressure is also recorded.

The isoteniscope method is a standard procedure for determining the vapor pressure of volatile liquids.[1][7]

- Principle: This static method involves balancing the vapor pressure of the sample against a known external pressure. When the liquid levels in a U-tube manometer within the isoteniscope are equal, the vapor pressure of the sample equals the externally applied pressure, which can be accurately measured.
- Apparatus: An isoteniscope is a glass instrument with a sample bulb and a U-tube manometer, connected to a vacuum pump and a pressure measuring device.[7]
- Procedure:
 - The sample bulb is filled approximately three-quarters full with **heptyl formate**, and the U-tube is partially filled with the same liquid.
 - The sample is degassed by cooling and evacuating the apparatus to remove dissolved air.

- The isoteniscope is placed in a temperature-controlled bath.
- At a stable temperature, the external pressure is adjusted until the liquid levels in the U-tube are equal.
- The external pressure, which is equal to the vapor pressure of the sample at that temperature, is recorded. This process is repeated for a range of temperatures to obtain a vapor pressure curve.[6]

Differential Scanning Calorimetry (DSC) is a widely used technique for measuring the heat capacity of liquids.[8]

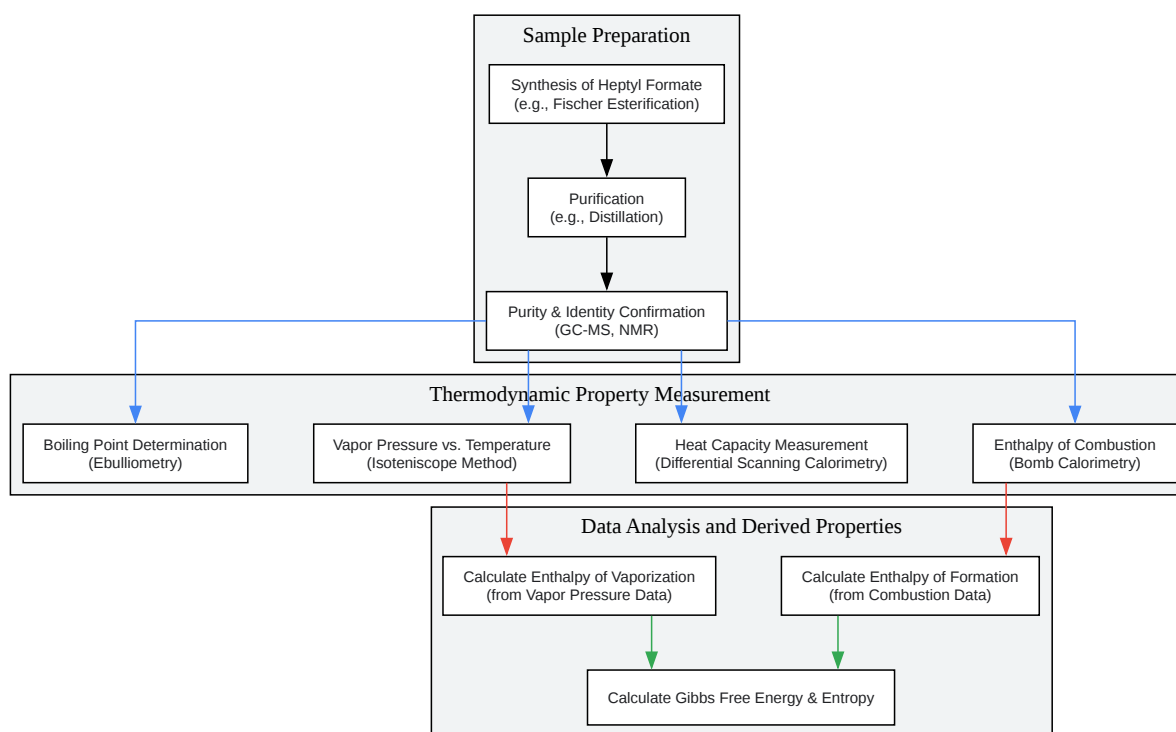
- Principle: DSC measures the difference in heat flow required to increase the temperature of a sample and a reference material as a function of temperature.[9] This difference in heat flow is directly proportional to the heat capacity of the sample.
- Apparatus: A differential scanning calorimeter with a test chamber containing furnaces, temperature sensors, and sample/reference holders.
- Procedure:
 - A baseline is established by running the DSC with empty sample and reference pans.
 - A known mass of a sapphire standard (with a well-characterized heat capacity) is placed in the sample pan, and a thermal curve is recorded over the desired temperature range (e.g., -100 to 600 °C) at a controlled heating rate (e.g., 20 °C/min).[8]
 - The sapphire standard is replaced with a known mass of **heptyl formate**, and the measurement is repeated under the exact same conditions.
 - The heat capacity of the **heptyl formate** is calculated by comparing its heat flow curve to that of the sapphire standard and the baseline.[10]

The standard enthalpy of formation is often determined indirectly from the enthalpy of combustion, which is measured using a bomb calorimeter.[11]

- Principle: A known mass of the substance is completely combusted in a sealed container (the "bomb") filled with excess oxygen. The heat released by the combustion reaction is absorbed by the surrounding water bath, and the temperature change of the water is measured.
- Apparatus: An oxygen bomb calorimeter, which includes a high-pressure stainless steel bomb, a water bath, a stirrer, and a high-precision thermometer.
- Procedure:
 - A weighed sample of **heptyl formate** is placed in a crucible inside the bomb.
 - The bomb is sealed, pressurized with pure oxygen, and submerged in a known volume of water in the calorimeter.
 - The initial temperature of the water is recorded.
 - The sample is ignited electrically.
 - The final, equilibrium temperature of the water is recorded.
 - The heat of combustion is calculated from the temperature change, the mass of the sample, and the heat capacity of the calorimeter (which is predetermined by combusting a standard substance like benzoic acid).^[11] The standard enthalpy of formation can then be calculated using Hess's law with the known standard enthalpies of formation of the combustion products (CO₂ and H₂O).^[12]

Visualizing the Experimental Workflow

The following diagram illustrates a logical workflow for the comprehensive thermodynamic characterization of a liquid ester like **heptyl formate**.



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Caption: Experimental workflow for thermodynamic characterization.

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